

Application Notes and Protocols: Dalmelitinib in Combination with PARP Inhibitors

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Compound of Interest		
Compound Name:	Dalmelitinib	
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These application notes provide a comprehensive overview of the experimental design for investigating the synergistic effects of **Dalmelitinib** (SHR6390), a selective CDK4/6 inhibitor, in combination with PARP inhibitors. While direct preclinical data on the **Dalmelitinib**-PARP inhibitor combination is emerging, this document leverages established methodologies and data from studies combining other CDK4/6 inhibitors with PARP inhibitors to provide a robust experimental framework.

Introduction

The combination of CDK4/6 inhibitors and PARP inhibitors represents a promising therapeutic strategy in oncology. The underlying principle is the concept of synthetic lethality, where the simultaneous inhibition of two key cellular processes—cell cycle progression by CDK4/6 inhibitors and DNA damage repair by PARP inhibitors—leads to cancer cell death.[1][2] CDK4/6 inhibitors, such as **Dalmelitinib**, induce a G1 cell cycle arrest, which can increase reliance on DNA repair pathways, thereby sensitizing cancer cells to PARP inhibitors that block these repair mechanisms.[3][4][5] This combination has shown synergistic anti-tumor activity in various cancer models, including those resistant to single-agent therapies.[4][6][7]

Signaling Pathway

The synergistic interaction between **Dalmelitinib** and PARP inhibitors is rooted in their complementary mechanisms of action targeting cell cycle regulation and DNA damage

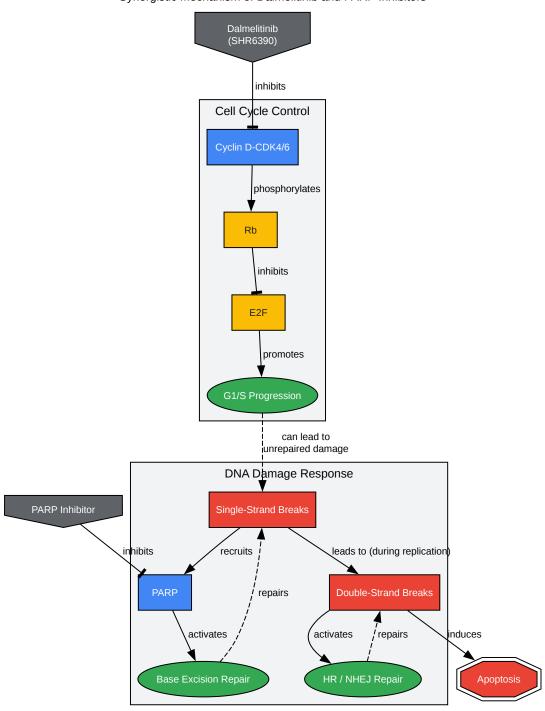






response (DDR). **Dalmelitinib** inhibits the cyclin D-CDK4/6-Rb pathway, leading to G1 cell cycle arrest.[3] This arrest can lead to an accumulation of DNA damage. PARP inhibitors block the repair of single-strand DNA breaks, which, during replication, can be converted into more lethal double-strand breaks.[1][8] The combination of these agents can overwhelm the cancer cell's ability to repair DNA damage, leading to apoptosis.





Synergistic Mechanism of Dalmelitinib and PARP Inhibitors

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Caption: Signaling pathway of **Dalmelitinib** and PARP inhibitors.



Data Presentation

The following tables summarize representative quantitative data from preclinical studies on the combination of CDK4/6 inhibitors and PARP inhibitors in various cancer cell lines. This data can serve as a benchmark for designing and interpreting experiments with **Dalmelitinib**.

Table 1: In Vitro Cell Viability (IC50, μM)

Cell Line	Cancer Type	CDK4/6 Inhibitor	IC50 (μM)	PARP Inhibitor	IC50 (μM)	Referenc e
MDA-MB- 231	Triple- Negative Breast Cancer	Abemacicli b	3.608	Olaparib	-	[9]
SUM-159	Triple- Negative Breast Cancer	Abemacicli b	0.435	Olaparib	-	[9]
OVCAR5	Ovarian Cancer	Abemacicli b	0.758	Olaparib	-	[9]
SKOV3	Ovarian Cancer	Abemacicli b	0.542	Olaparib	-	[9]
A549	Non-Small Cell Lung Cancer	Palbociclib	-	Olaparib	-	[10]
HCC1937	Triple- Negative Breast Cancer	Abemacicli b	-	Talazoparib	-	[4]

Note: IC50 values for combination treatments are often presented as Combination Index (CI) values to demonstrate synergy.

Table 2: Synergy Analysis (Combination Index, CI)



Cell Line	Cancer Type	CDK4/6 Inhibitor	PARP Inhibitor	CI Value	Interpreta tion	Referenc e
MDA-MB- 231	Triple- Negative Breast Cancer	Palbociclib	Niraparib	0.4 - 0.7	Synergy	[5]
MCF7	Breast Cancer	-	Olaparib	0.27 - 0.9	Synergy	[11]
MDA-MB- 231	Breast Cancer	-	Olaparib	0.34 - 0.81	Synergy	[11]
MDA-MB- 436	Breast Cancer	-	Olaparib	0.33 - 0.65	Synergy	[11]
HCT116	Colorectal Cancer	Palbociclib	Talazoparib	<0.9	Synergy	[12]
СТ26	Colorectal Cancer	Palbociclib	Talazoparib	<0.9	Synergy	[12]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Cancer Model	Treatment Group	Tumor Growth Inhibition (%)	Reference
A549 Xenograft	Palbociclib + Olaparib	Significantly greater than single agents	[10]
CRPC/NEPC Models	Olaparib + Palbociclib/Abemacicli b	Significantly greater than single agents	[6]
HER2+/HR+ Xenograft	SHR6390 + Pyrotinib	Prolonged time to tumor recurrence	[13][14]



Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **Dalmelitinib** and PARP inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell lines of interest
- Dalmelitinib (SHR6390) and PARP inhibitor
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat cells with varying concentrations of **Dalmelitinib**, the PARP inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
- After incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Treat cells with **Dalmelitinib**, the PARP inhibitor, or the combination for the desired time (e.g., 48 hours).
- Harvest the cells (including floating cells) and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.



Materials:

- · Treated and control cells
- PBS
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Treat cells with the drug combination for 24-48 hours.
- · Harvest and wash the cells with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in protein expression levels, such as p-Rb and cleaved PARP.

Materials:

- Treated and control cell lysates
- SDS-PAGE gels



- Transfer apparatus and membranes
- Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-cleaved PARP, anti-PARP, anti-γH2AX, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Lyse treated cells and determine protein concentration.
- Separate protein lysates (20-40 μg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the drug combination in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- Dalmelitinib and PARP inhibitor formulations for in vivo administration



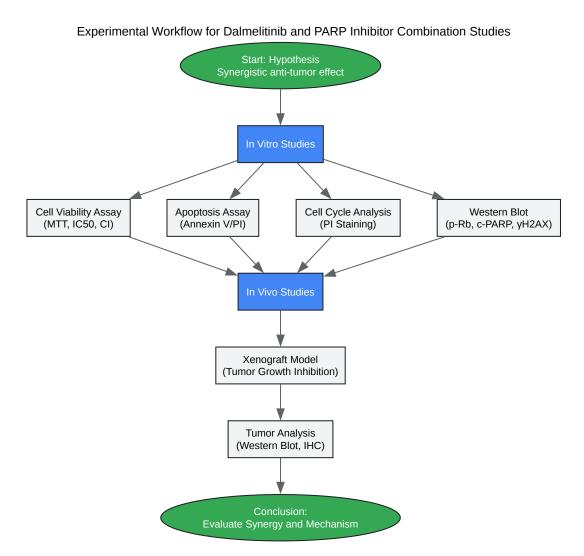
Calipers for tumor measurement

Protocol:

- Subcutaneously inject cancer cells into the flank of the mice.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, **Dalmelitinib** alone, PARP inhibitor alone, Combination).
- Administer the drugs at the predetermined doses and schedules.
- Measure tumor volume and body weight regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow





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Caption: Workflow for combination studies.



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